molecular formula C16H19N5O2S B2944936 1,3,5-trimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 1903781-26-9

1,3,5-trimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2944936
CAS No.: 1903781-26-9
M. Wt: 345.42
InChI Key: JHUURRILSHJPED-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide is a complex organic compound with significant implications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-trimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from basic organic building blocks. Common synthetic routes include:

  • Step 1: Formation of the thieno[2,3-d]pyrimidin-4(3H)-one core through a condensation reaction involving appropriate thioamide and halopyrimidine precursors.

  • Step 2: Alkylation of the resultant core with a suitable ethylating agent to form the 2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl intermediate.

  • Step 3: Coupling the intermediate with a pyrazole derivative to form the final product, facilitated by coupling reagents like EDCI or HATU under mild to moderate conditions.

Industrial Production Methods: Scale-up of this synthesis for industrial purposes involves optimizing the reaction conditions to enhance yield and purity while minimizing waste and cost. Continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-trimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide can undergo several types of chemical reactions, including:

  • Oxidation: Conversion to various oxo-derivatives using oxidizing agents like hydrogen peroxide or KMnO4.

  • Reduction: Formation of reduced analogs via catalytic hydrogenation using palladium on carbon (Pd/C) or similar catalysts.

  • Substitution: Reactivity with nucleophiles or electrophiles to introduce different functional groups, using conditions like SN1 or SN2 mechanisms.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate

  • Reducing Agents: Palladium on carbon, sodium borohydride

  • Substitution Conditions: Acidic or basic catalysts, varying temperature ranges

Major Products: Major products depend on the type of reaction and conditions but include various substituted and oxidized derivatives of the original compound.

Scientific Research Applications

1,3,5-trimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide has diverse applications across several scientific domains:

  • Chemistry: As a key intermediate in organic synthesis, especially for the development of novel heterocyclic compounds.

  • Biology: Used in biochemical assays to study enzyme interactions and cellular pathways.

  • Medicine: Potential therapeutic applications as an anticancer, antiviral, or anti-inflammatory agent, subject to further pharmacological studies.

  • Industry: Utilized in the formulation of specialized materials and chemical products.

Mechanism of Action

The compound’s mechanism of action primarily involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance:

  • Molecular Targets: Enzymes or receptors involved in disease progression.

  • Pathways Involved: Signal transduction pathways, gene expression regulation, and metabolic pathways.

Comparison with Similar Compounds

When compared to other similar compounds, 1,3,5-trimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide stands out due to its unique structural features and versatile reactivity. Similar compounds include:

  • 1,3-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide

  • 1,3,5-trimethyl-N-(2-(2-methyl-4-oxoquinolin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide

These comparisons highlight the distinctive properties and enhanced reactivity of the compound .

Properties

IUPAC Name

1,3,5-trimethyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-9-13(10(2)20(4)19-9)14(22)17-6-7-21-11(3)18-15-12(16(21)23)5-8-24-15/h5,8H,6-7H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUURRILSHJPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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